molecular formula C20H23N3O2S B14981431 N-(2,1,3-benzothiadiazol-5-yl)-4-(heptyloxy)benzamide

N-(2,1,3-benzothiadiazol-5-yl)-4-(heptyloxy)benzamide

Katalognummer: B14981431
Molekulargewicht: 369.5 g/mol
InChI-Schlüssel: CJSWGNJBSLVGHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,1,3-benzothiadiazol-5-yl)-4-(heptyloxy)benzamide is a chemical compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-4-(heptyloxy)benzamide typically involves the reaction of 2,1,3-benzothiadiazole with 4-(heptyloxy)benzoic acid. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane (DCM) and are conducted at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,1,3-benzothiadiazol-5-yl)-4-(heptyloxy)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The benzothiadiazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium or H2O2 in the presence of a catalyst.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Electrophilic substitution using reagents like bromine (Br2) or nucleophilic substitution using sodium methoxide (NaOCH3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiadiazole derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2,1,3-benzothiadiazol-5-yl)-4-(heptyloxy)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe for imaging and diagnostic purposes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials such as organic semiconductors and photovoltaic devices.

Wirkmechanismus

The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-4-(heptyloxy)benzamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound may bind to proteins or enzymes, altering their activity and leading to various physiological effects. The benzothiadiazole moiety is known to interact with nucleic acids and proteins, which can influence cellular processes such as gene expression and signal transduction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2,1,3-benzothiadiazol-5-yl)-2-chloroacetamide
  • N-(2,1,3-benzothiadiazol-5-yl)-3,5-dinitrobenzamide

Uniqueness

N-(2,1,3-benzothiadiazol-5-yl)-4-(heptyloxy)benzamide stands out due to its unique heptyloxy substituent, which imparts distinct physicochemical properties. This modification can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable tool in various research and industrial applications.

Eigenschaften

Molekularformel

C20H23N3O2S

Molekulargewicht

369.5 g/mol

IUPAC-Name

N-(2,1,3-benzothiadiazol-5-yl)-4-heptoxybenzamide

InChI

InChI=1S/C20H23N3O2S/c1-2-3-4-5-6-13-25-17-10-7-15(8-11-17)20(24)21-16-9-12-18-19(14-16)23-26-22-18/h7-12,14H,2-6,13H2,1H3,(H,21,24)

InChI-Schlüssel

CJSWGNJBSLVGHX-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=NSN=C3C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.